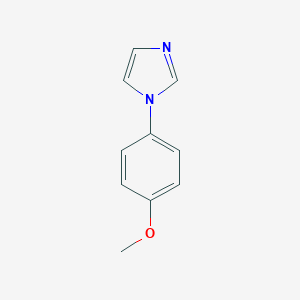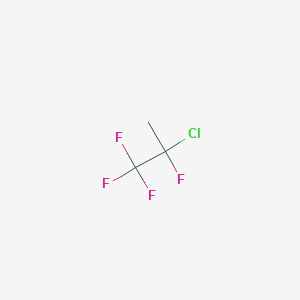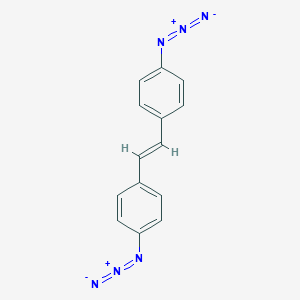
苯甲酰-dl-缬氨酸
概述
描述
Benzoyl-DL-Valine is a derivative of the amino acid valine . It is used for research purposes .
Molecular Structure Analysis
The Benzoyl-DL-Valine molecule contains a total of 31 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group . Its molecular formula is C12H15NO3 .Physical And Chemical Properties Analysis
Benzoyl-DL-Valine has a molecular weight of 221.26 . It is a solid at 20 degrees Celsius . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 451.8±28.0 °C at 760 mmHg . It has a molar refractivity of 59.9±0.3 cm3, and its polar surface area is 66 Å2 .科学研究应用
合成和化学性质
Jun-ichi Oh-hashi 和 K. Harada (1966) 由 β,β-二甲基缩水甘油酸钠合成了 DL-β-羟基缬氨酸,然后用苄胺氨解并氢解得到 N-苯甲酰-DL-β-羟基缬氨酸,说明了一种获得光学纯 D-(−)-缬氨酸的方法 (Oh-hashi & Harada, 1966)。
G. P. Slater 和 H. Spencer (1968) 报道了由 L-乳酸和 L-缬氨酸合成 L-乳酰-L-缬氨酸,其中意外产生了 N-苯甲酰-DL-缬氨酸苄酯。该研究突出了涉及苯甲酰-DL-缬氨酸的肽合成中的复杂性和意外结果 (Slater & Spencer, 1968)。
生化和生物物理研究
Erlanger、Kokowsky 和 Cohen (1961) 描述了苯甲酰 DL-精氨酸对硝基苯胺的合成和性质,该化合物被胰蛋白酶水解。这项研究提供了苯甲酰氨基酸在酶研究中的生化应用的见解 (Erlanger, Kokowsky, & Cohen, 1961)。
C. Kumari 等人 (2017) 合成了苯甲酰缬氨酸 (BV) 用于非线性光学应用。他们研究了它的光学性质、光致发光和制造紫外激光器的潜力,突出了苯甲酰氨基酸在材料科学中的广泛应用 (Kumari et al., 2017)。
安全和危害
Benzoyl-DL-Valine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Benzoyl-dl-valine is a derivative of the amino acid valine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized as beneficial ergogenic dietary substances .
Mode of Action
As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids and their derivatives .
Biochemical Pathways
Valine, the parent compound of Benzoyl-dl-valine, is a branched-chain amino acid. The catabolism of branched-chain amino acids involves a reversible transamination that converts these amino acids into branched-chain ketoacids . Valine oxidation produces propionyl-coA, which is converted into methylmalonyl-coA and succinyl-coA . It’s plausible that Benzoyl-dl-valine might be involved in similar biochemical pathways.
Result of Action
For instance, they can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
属性
IUPAC Name |
2-benzamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQNOPLWKCHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280541 | |
| Record name | Benzoyl-dl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl-dl-valine | |
CAS RN |
2901-80-6, 5699-79-6 | |
| Record name | 2901-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC32037 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl-dl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2901-80-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of N-Benzoyl-DL-valine derivatives in the context of Alzheimer's disease?
A1: Research suggests that N-Benzoyl-DL-valine derivatives, specifically the compound N-benzoyl-DL-valine dimethylamino-ethylamine iodomethylate (TVA), exhibit potent anticholinesterase and antibutyrylcholinesterase activities. [] This is particularly relevant in Alzheimer's disease, as butyrylcholinesterase is known to promote the formation of amyloid beta (Aβ) 25-35 and amyloid aggregates, key contributors to the disease's progression. [] By inhibiting butyrylcholinesterase, TVA might help reduce Aβ aggregation and potentially slow down the development of Alzheimer's disease.
Q2: Are there any structural characterizations available for N-Benzoyl-DL-valine and its derivatives?
A2: Yes, studies have utilized various spectroscopic techniques to characterize the structure of N-Benzoyl-DL-valine derivatives. For instance, ¹H and ¹³C NMR spectroscopy, along with infrared spectroscopy, have been employed to elucidate the structural features of organosilicon(IV) derivatives of N-Benzoyl-amino acids, including N-Benzoyl-DL-valine. [] These analyses provide valuable information about the compound's structure and its potential interactions with biological targets.
Q3: Has the efficacy of N-Benzoyl-DL-valine or its derivatives been evaluated in biological models relevant to Alzheimer's disease?
A3: While the provided research highlights the potential of N-Benzoyl-DL-valine derivatives like TVA, in vitro or in vivo studies specifically using Alzheimer's disease models were not discussed. [] Further research is needed to determine the efficacy and therapeutic window of these compounds in relevant biological systems, such as cell lines or animal models of Alzheimer's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
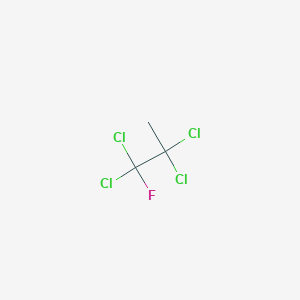
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)

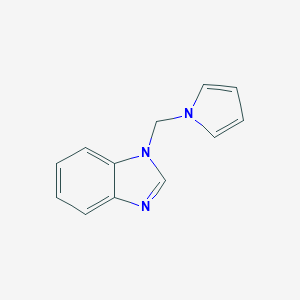

![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
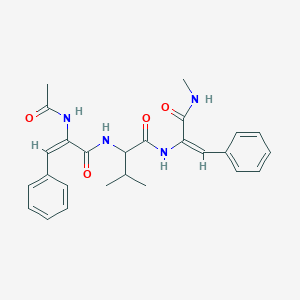
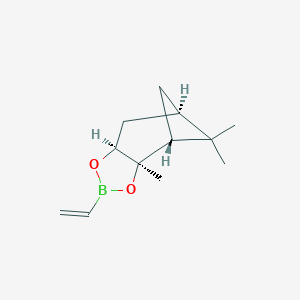

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
